molecular formula C10H11N3O2 B1510283 Ethyl 6-amino-1H-indazole-7-carboxylate CAS No. 73907-99-0

Ethyl 6-amino-1H-indazole-7-carboxylate

Cat. No. B1510283
CAS RN: 73907-99-0
M. Wt: 205.21 g/mol
InChI Key: SCTMZLMUCSXNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-1H-indazole-7-carboxylate is a compound that belongs to the family of nitrogen-containing heterocycles . The indazole moiety, to which this compound belongs, has been found to possess a wide variety of biological properties .


Synthesis Analysis

The synthesis of indazoles, including Ethyl 6-amino-1H-indazole-7-carboxylate, has been a topic of interest in recent years . Strategies for their synthesis include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of Ethyl 6-amino-1H-indazole-7-carboxylate is based on the indazole nucleus, which is a heterocyclic aromatic organic compound . This structure is diverse and has aroused great interest due to its wide variety of biological properties .


Chemical Reactions Analysis

Indazole-containing compounds, including Ethyl 6-amino-1H-indazole-7-carboxylate, have been found to participate in a variety of chemical reactions . These reactions have been used to explore the biological properties of indazole derivatives .

Mechanism of Action

While the specific mechanism of action for Ethyl 6-amino-1H-indazole-7-carboxylate is not mentioned in the sources, indazole derivatives have been found to possess anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Safety and Hazards

Ethyl 6-amino-1H-indazole-7-carboxylate is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Future Directions

The indazole moiety, including compounds like Ethyl 6-amino-1H-indazole-7-carboxylate, has been identified as medicinally important . Given the wide variety of biological activities associated with indazole derivatives, it is expected that these compounds will continue to be a focus of research in the future .

properties

IUPAC Name

ethyl 6-amino-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-7(11)4-3-6-5-12-13-9(6)8/h3-5H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTMZLMUCSXNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743709
Record name Ethyl 6-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-amino-1H-indazole-7-carboxylate

CAS RN

73907-99-0
Record name Ethyl 6-amino-1H-indazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73907-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-amino-1H-indazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-amino-1H-indazole-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-amino-1H-indazole-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-amino-1H-indazole-7-carboxylate
Reactant of Route 5
Ethyl 6-amino-1H-indazole-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-amino-1H-indazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.